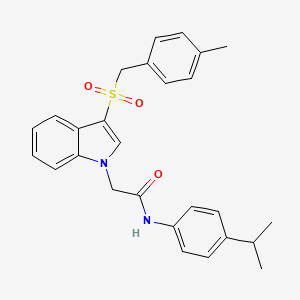

Methyl 5-phenylthiophene-2-carboxylate

概要

説明

Methyl 5-phenylthiophene-2-carboxylate (5-PTC) is a novel compound that has been studied for its potential therapeutic applications in the medical field. It is a non-toxic, water-soluble compound that can be synthesized using a variety of methods. It has potential applications in the fields of cancer research, drug delivery, and immunology. 5-PTC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Its mechanism of action is still being studied, but it is believed to be related to its ability to alter the expression of certain genes and proteins.

科学的研究の応用

Antirheumatic Drug Development

Methyl 5-phenylthiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as antirheumatic agents. These derivatives exhibited significant effects in antagonizing interleukin-1 and suppressing adjuvant-induced arthritis in animal models, indicating their potential in the development of new antirheumatic drugs (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

Chemical Synthesis and Modification

Studies have demonstrated various ways of chemically modifying this compound. These include chlorination and subsequent reactions with active hydrogen-containing compounds, leading to the production of 5-substituted compounds (Corral, Lissavetzky, & Manzanares, 1990). Furthermore, efficient synthesis processes have been developed for related compounds like ethyl 2-methylthiophene-3-carboxylate, which offer advantages in terms of operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Biological Activity Studies

Derivatives of this compound have been explored for their biological activities. For example, some derivatives have been synthesized and screened for their in vitro antibacterial activity, displaying moderate to good efficacy (Babu, Babu, Ravisankar, & Latha, 2016). Additionally, modifications of these compounds with trifluoromethyl-containing heterocycles have been studied for their influence on neuronal NMDA receptors (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).

Advanced Chemistry Techniques

The utilization of this compound in advanced chemistry techniques has been demonstrated. For instance, it has been used in palladium-catalyzed direct heteroarylations, enabling the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). Moreover, copper-mediated N-arylation of related compounds using organoboron reagents has been developed, showing the versatility of these compounds in organic synthesis (Rizwan, Karakaya, Heitz, Zubair, Rasool, & Molander, 2015).

特性

IUPAC Name |

methyl 5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTYIXTVWNXIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)